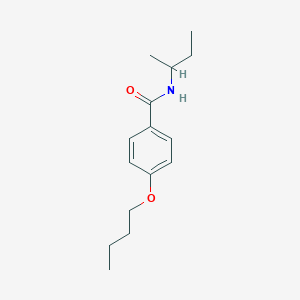![molecular formula C16H16N2O2 B267250 N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)
N-methyl-3-[(phenylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[(phenylacetyl)amino]benzamide, commonly known as MPAA, is a synthetic compound that has been studied for its potential applications in scientific research. MPAA is a member of the benzamide family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. MPAA has been shown to inhibit the activity of the proteasome, which may contribute to its anti-cancer effects. MPAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, MPAA has been shown to induce apoptosis (cell death) in certain cells, as well as to inhibit the growth of bacteria and fungi. MPAA has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAA in lab experiments is its specificity for certain proteins or enzymes. MPAA has been shown to selectively inhibit the activity of the proteasome and HDACs, which makes it a useful tool for studying the function of these proteins. However, one limitation of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain cells at high concentrations, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on MPAA. One area of interest is the development of more selective inhibitors of the proteasome and HDACs. Another area of interest is the study of MPAA's potential use in combination with other anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of MPAA and its potential applications in other areas of scientific research.
Méthodes De Synthèse
MPAA can be synthesized using a variety of methods, including N-methylation of 3-[(phenylacetyl)amino]benzoic acid or N-acylation of N-methyl-3-aminobenzoic acid with phenylacetyl chloride. The purity of the synthesized MPAA can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MPAA has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins. For example, MPAA has been used to study the activity of the proteasome, a complex protein involved in the degradation of cellular proteins. MPAA has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
N-methyl-3-[(phenylacetyl)amino]benzamide |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-methyl-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)13-8-5-9-14(11-13)18-15(19)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
FHXBJQCDFYFNGE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)




![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
